![molecular formula C14H16Cl3N3OS B15323635 N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a dichlorothiophene moiety and a guanidine group, making it a subject of interest for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride typically involves multiple steps, starting with the preparation of the dichlorothiophene intermediate. This intermediate is then reacted with a phenylpropoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
科学的研究の応用
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group is known to form strong hydrogen bonds with target molecules, facilitating its binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
類似化合物との比較
Similar Compounds
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine sulfate
- N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine nitrate
Uniqueness
Compared to its analogs, N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This uniqueness makes it particularly valuable for certain applications where these properties are critical .
特性
分子式 |
C14H16Cl3N3OS |
|---|---|
分子量 |
380.7 g/mol |
IUPAC名 |
2-[2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H15Cl2N3OS.ClH/c15-12-8-9(13(16)21-12)4-3-7-20-11-6-2-1-5-10(11)19-14(17)18;/h1-2,5-6,8H,3-4,7H2,(H4,17,18,19);1H |
InChIキー |
XBPITGNWNZWYDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C(N)N)OCCCC2=C(SC(=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


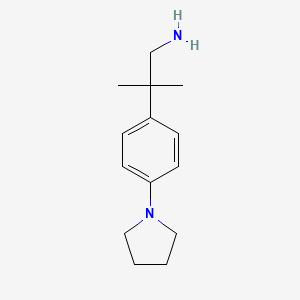
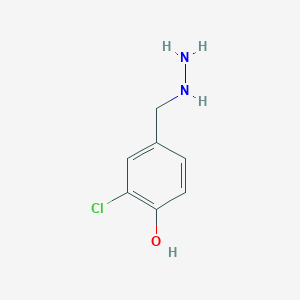
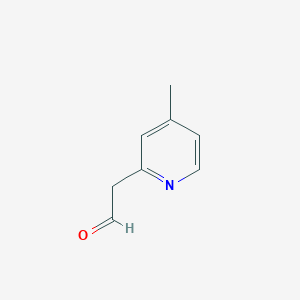

![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)

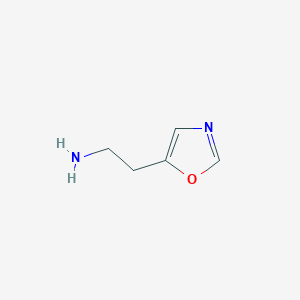
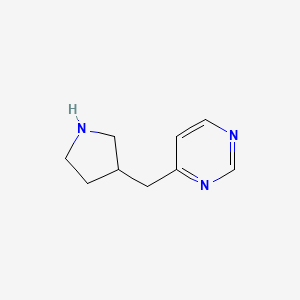
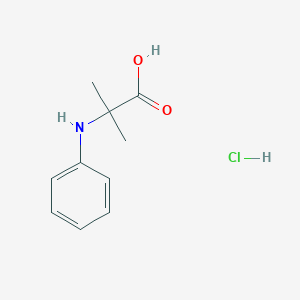
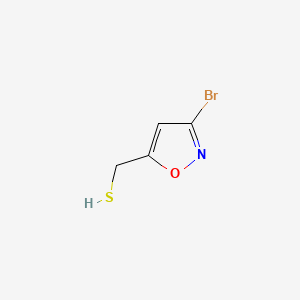
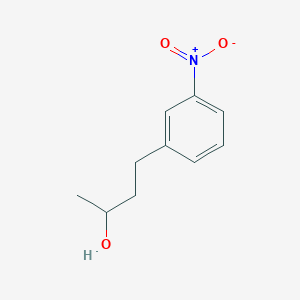
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)

